[(2,4-Dichloro-3-methylphenyl)sulfonyl](3-hydroxypropyl)amine
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Overview
Description
(2,4-Dichloro-3-methylphenyl)sulfonylamine is a chemical compound that features a sulfonyl group attached to a 2,4-dichloro-3-methylphenyl ring and a 3-hydroxypropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-3-methylphenyl)sulfonylamine typically involves the reaction of 2,4-dichloro-3-methylphenylamine with a sulfonyl chloride derivative, followed by the introduction of the 3-hydroxypropylamine group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dichloro-3-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The 3-hydroxypropylamine group can also interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichloro-3-methylphenyl)sulfonylamine
- (2,4-Dichloro-3-methylphenyl)sulfonylamine
Uniqueness
(2,4-Dichloro-3-methylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and 3-hydroxypropylamine groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1206115-57-2 |
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Molecular Formula |
C10H13Cl2NO3S |
Molecular Weight |
298.19g/mol |
IUPAC Name |
2,4-dichloro-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-8(11)3-4-9(10(7)12)17(15,16)13-5-2-6-14/h3-4,13-14H,2,5-6H2,1H3 |
InChI Key |
FKVUERAJXIKVDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCCO)Cl |
Origin of Product |
United States |
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